5-Bromobiphenyl-2-carboxylic acid

Description

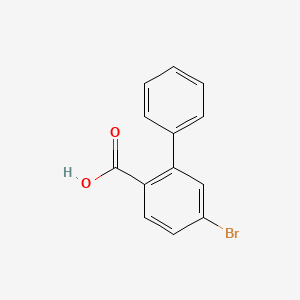

5-Bromobiphenyl-2-carboxylic acid is a brominated biphenyl derivative featuring a carboxylic acid group at the ortho position of one phenyl ring and a bromine substituent at the meta position of the adjacent ring. Its molecular formula is C₁₃H₉BrO₂, with a molecular weight of 285.12 g/mol.

Properties

Molecular Formula |

C13H9BrO2 |

|---|---|

Molecular Weight |

277.11 g/mol |

IUPAC Name |

4-bromo-2-phenylbenzoic acid |

InChI |

InChI=1S/C13H9BrO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI Key |

FIDFAAJZZHCBDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Followed by Oxidation

A well-documented route to this compound involves the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzaldehyde and 2-bromophenylboronic acid, followed by oxidation of the aldehyde to the carboxylic acid.

Step 1: Cross-Coupling to form 2’-bromobiphenyl-2-carbaldehyde

The reaction uses palladium acetate (Pd(OAc)2) as a catalyst with triphenylphosphine (PPh3) as a ligand in dry dimethylformamide (DMF) solvent, with potassium carbonate (K2CO3) as base. The reaction is conducted under nitrogen at 90 °C for 4 hours. The product is isolated by extraction and purified by silica gel chromatography using hexane/ethyl acetate as eluent.Step 2: Pinnick Oxidation to 2’-bromobiphenyl-2-carboxylic acid

The aldehyde is oxidized using sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4) and hydrogen peroxide (H2O2) in a mixture of acetonitrile and water at 0 °C to room temperature for 3 hours. The product is extracted and purified similarly.

This method is summarized in Table 1.

Direct Bromination of Biphenyl Derivatives

The bromination of biphenyl to selectively introduce a bromine atom at the 5-position (equivalent to 2’ position in biphenyl nomenclature) can be challenging due to possible polybromination. However, selective monobromination methods have been developed:

The reaction of biphenyl with bromine in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile at ambient temperature allows for selective monobromination with yields often exceeding 65%, sometimes reaching 75% or more.

The choice of solvent is critical for selectivity and yield. Organosulfur compounds (e.g., DMSO), amides (e.g., DMF), nitriles (e.g., acetonitrile), and acids with pKa > 3 are preferred solvents because they are inert to bromine and help minimize dibromide byproducts.

The reaction is typically carried out by adding bromine to a biphenyl solution with stirring at 0–60 °C, preferably ambient temperature, followed by quenching excess bromine and purification by crystallization.

This approach is detailed in Table 2.

Palladium-Catalyzed Cross-Coupling Using Halogenated Precursors

An alternative synthetic route involves the palladium-catalyzed cross-coupling of halogenated biphenyl precursors with phenylboronic acid derivatives:

For example, 2-bromo-iodobenzene derivatives can be coupled with phenylboronic acid in the presence of palladium on carbon catalysts and sodium carbonate base in solvents like fluorobenzene or ethanol under reflux or mild heating.

This method yields bromobiphenyl derivatives with yields ranging from 55% to 87%, depending on the substrate and conditions.

The reaction is typically performed under nitrogen atmosphere to prevent oxidation.

While this method is more commonly used for functionalized bromobiphenyls, it can be adapted for 5-bromobiphenyl derivatives with appropriate halogenated precursors.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki coupling reactions with arylboronic acids to form biaryl compounds.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Suzuki Coupling: Palladium catalysts in the presence of a base such as potassium carbonate are typically used.

Major Products Formed

Substitution Reactions: Products depend on the substituent introduced.

Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

5-Bromo-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 5-bromo-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the coupling process . The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Differences :

- The hydroxyl group in 5-bromo-2-hydroxy-3-biphenylcarboxylic acid increases acidity (pKa ~2.5–3.0) compared to the non-hydroxylated target compound (pKa ~4.2–4.5) due to additional electron withdrawal .

- The biphenyl structure confers greater steric hindrance and lower water solubility than single-ring analogues.

Benzoic Acid Derivatives

Comparison :

- The single-ring structure of 5-bromo-2-chlorobenzoic acid reduces molecular weight by ~14% compared to the biphenyl analogue, improving aqueous solubility.

- Electron-withdrawing substituents (Br, Cl) lower the pKa significantly compared to biphenyl derivatives.

Heterocyclic Carboxylic Acids

Thiophene Derivatives ():

Thiazole Derivatives ():

Key Differences :

- Thiophene and thiazole rings introduce sulfur or nitrogen, altering electronic properties. For example, thiophene’s electron-rich nature facilitates electrophilic substitution, while thiazole’s nitrogen enhances hydrogen bonding .

- The ester derivative (methyl 5-bromothiazole-2-carboxylate) is less acidic than carboxylic acid analogues.

Biological Activity

5-Bromobiphenyl-2-carboxylic acid (C13H9BrO2) is an aromatic compound notable for its bromine and carboxylic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a biphenyl core with the following structural features:

- Bromine atom at the 5-position of one phenyl ring.

- Carboxylic acid group at the 2-position of the adjacent phenyl ring.

The presence of these functional groups influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Case Studies

- Antimicrobial Activity : A study focusing on short-chain carboxylic acids (SCCAs) demonstrated that structural modifications significantly affect antimicrobial efficacy. While specific data on this compound was not provided, the findings suggest that its carboxylic acid group may enhance its antimicrobial potential .

- Calcium Channel Inhibition : In a study evaluating novel derivatives of carboxylic acids for their inhibitory effects on TMEM16A, several compounds exhibited IC50 values below 6 μM. This suggests that similar halogenated biphenyl derivatives could potentially be effective in inhibiting calcium channels, which is critical for various cellular functions .

Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromobiphenyl-2-carboxylic acid | Bromine at the 4-position | Different reactivity patterns |

| 5-Chlorobiphenyl-2-carboxylic acid | Chlorine instead of bromine | Potentially different biological activities |

| Biphenyl-2-carboxylic acid | No halogen substituents | Lacks halogen reactivity |

Summary of Biological Activities

Q & A

Q. What are the optimal methods for synthesizing 5-Bromobiphenyl-2-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where brominated aryl halides react with boronic acid derivatives. For instance, 2-bromophenylboronic acid (CAS 244205-40-1) can be coupled with a biphenyl precursor under palladium catalysis . Post-synthesis, purity (>97%) is achieved via high-performance liquid chromatography (HPLC) or recrystallization using polar aprotic solvents like DMF. Purity verification should include melting point analysis (e.g., 162–166°C for structurally similar brominated phthalides) and HPLC with C18 columns .

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer: Strict safety protocols are essential:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles.

- Storage: Keep in amber vials at 0–6°C to prevent photodegradation, as recommended for brominated benzoic acid analogs .

- Waste Disposal: Segregate halogenated waste and use certified disposal services to comply with environmental regulations .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR confirms regiochemistry; bromine’s deshielding effect aids in assigning aromatic proton signals.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₉BrO₂: 277.11 g/mol) .

- FT-IR: Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1680 cm⁻¹) confirm functional groups. Cross-reference with databases like PubChem for spectral validation .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in downstream reactions?

Methodological Answer: Bromine acts as a directing group in electrophilic substitutions. For example, in hydroxylation or nitration reactions, bromine’s meta-directing effect can be leveraged to predict product distribution. Computational modeling (DFT) helps simulate charge distribution and reaction pathways. Experimental validation via X-ray crystallography (e.g., derivatives like 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid) confirms structural outcomes .

Q. How can discrepancies in toxicity data for brominated biphenyls be addressed?

Methodological Answer:

- Literature Review: Compare existing data from authoritative sources (e.g., PubChem, ECHA) and note gaps in ecotoxicological profiles (e.g., bioaccumulation potential, soil mobility) .

- In Silico Tools: Use QSAR models to predict acute/chronic toxicity.

- Experimental Testing: Conduct zebrafish embryo assays (FET) for aquatic toxicity and Ames tests for mutagenicity. Document all protocols in compliance with OECD guidelines .

Q. What strategies improve the stability of this compound under varying experimental conditions?

Methodological Answer:

- pH Control: Maintain a neutral pH to prevent carboxylic acid deprotonation, which accelerates degradation.

- Light Sensitivity: Store in UV-filtered containers, as light exposure can cleave C-Br bonds in brominated aromatics .

- Temperature: Avoid prolonged heating above 100°C; thermogravimetric analysis (TGA) identifies decomposition thresholds .

Q. How is this compound utilized in medicinal chemistry research?

Methodological Answer: The compound serves as a precursor in drug discovery:

- Enzyme Inhibition: Modify the carboxylic acid group to design inhibitors targeting enzymes like cyclooxygenase (COX).

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., fluorine, methyl) at the biphenyl core to enhance binding affinity. Derivatives like 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0) demonstrate utility in optimizing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.